![molecular formula C16H22N4O3 B603220 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676073-55-4](/img/structure/B603220.png)
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Métodos De Preparación
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole moiety: This step often involves the use of hydrazines and carbonyl compounds to form the pyrazole ring.
Functional group modifications: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides and bases.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring and is used in various organic synthesis applications.
Indole derivatives: These compounds share some structural similarities and are studied for their biological activities.
Propiedades
Número CAS |
1676073-55-4 |
|---|---|
Fórmula molecular |
C16H22N4O3 |
Peso molecular |
318.37g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-12-11-13(2)20(9-10-23-3)16(22)14(12)15(21)17-6-8-19-7-4-5-18-19/h4-5,7,11H,6,8-10H2,1-3H3,(H,17,21) |
Clave InChI |
VJQRZXYMKFSZTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


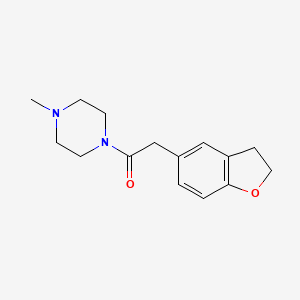
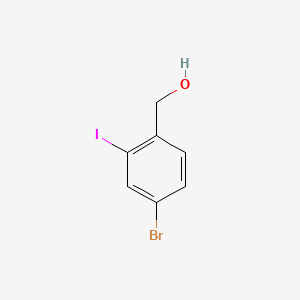


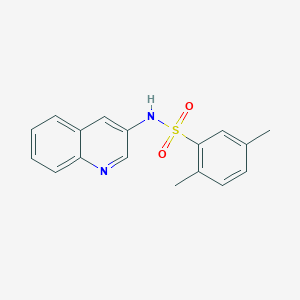
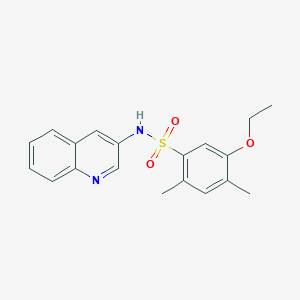
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)
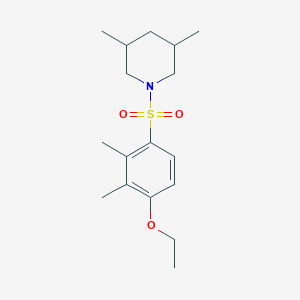
![[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine](/img/structure/B603158.png)
![1-({[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B603159.png)
